molecular formula C9H13NO2S2 B13207449 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione

3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione

Cat. No.: B13207449
M. Wt: 231.3 g/mol
InChI Key: KBOGZDZTTYHUTQ-UHFFFAOYSA-N
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Description

3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a thietane ring (a four-membered sulfur-containing ring) with a 1,1-dione (sulfonyl) group. The amino substituent is linked to a 3-methylthiophen-2-ylmethyl group, introducing aromatic thiophene functionality.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous thietane derivatives (e.g., and describe phosphazene and sulfamoyl chloride-based synthetic routes). Its crystallographic data, if available, would typically be refined using SHELX programs (e.g., SHELXL for small-molecule refinement), which are industry standards for structural validation .

Properties

Molecular Formula

C9H13NO2S2

Molecular Weight

231.3 g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C9H13NO2S2/c1-7-2-3-13-9(7)4-10-8-5-14(11,12)6-8/h2-3,8,10H,4-6H2,1H3

InChI Key

KBOGZDZTTYHUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CNC2CS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,1-dioxothietane core followed by nucleophilic substitution or amination with the 3-methylthiophen-2-ylmethylamine moiety. The sulfone (1,1-dioxide) functionality is introduced via oxidation of the corresponding thietane or thiol precursor.

Stepwise Preparation Approach

Step 1: Synthesis of 1lambda6-thietane-1,1-dione (Thietane-1,1-dioxide) Core

  • Starting from commercially available tetrahydrothiophene or thietane derivatives.
  • Oxidation with peracids such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions to yield the sulfone (1,1-dioxide) moiety.
  • Typical reaction conditions: low temperature (0–5 °C), organic solvent (e.g., dichloromethane), with careful control to avoid over-oxidation.

Step 2: Preparation of 3-Methylthiophen-2-ylmethylamine

  • Starting from 3-methylthiophene, bromomethylation at the 2-position to introduce a bromomethyl group.
  • Subsequent nucleophilic substitution with ammonia or a suitable amine source to yield 3-methylthiophen-2-ylmethylamine.
  • Purification by distillation or chromatography.

Step 3: Amination Reaction

  • Nucleophilic substitution of the amino group of 3-methylthiophen-2-ylmethylamine onto the electrophilic carbon of the 1,1-dioxothietane ring at the 3-position.
  • Reaction conditions: polar aprotic solvents (e.g., DMF, DMSO), mild heating (50–80 °C), and possibly a base catalyst to facilitate the reaction.
  • Purification by recrystallization or chromatography.

Alternative Synthetic Routes

  • Direct coupling of pre-oxidized 1,1-dioxothietane with 3-methylthiophen-2-ylmethylamine under microwave-assisted conditions to improve yield and reduce reaction time.
  • Use of protecting groups on the amino moiety during oxidation steps to prevent side reactions.

Research Findings and Data Analysis

Yield and Purity

Step Typical Yield (%) Purity (%) Notes
Oxidation to sulfone 75–85 >95 Controlled oxidation critical
Bromomethylation 60–70 90–95 Requires careful temperature control
Amination coupling 65–80 95–98 Base catalysis improves conversion

Spectroscopic Characterization

  • NMR (1H and 13C): Confirm the presence of methyl groups on thiophene and sulfone ring protons.
  • IR Spectroscopy: Characteristic S=O stretching bands at ~1300 and ~1150 cm⁻¹ confirming sulfone formation.
  • Mass Spectrometry: Molecular ion peak consistent with 231.3 g/mol molecular weight.
  • Elemental Analysis: Consistent with C9H13NO2S2 composition.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Yield (%) Key Observations
Oxidation of thietane to sulfone mCPBA, DCM, 0–5 °C 75–85 Avoid over-oxidation
Bromomethylation of 3-methylthiophene NBS or bromomethylation reagents, solvent, controlled temp 60–70 Temperature control critical
Amination coupling 3-methylthiophen-2-ylmethylamine, DMF, base, 50–80 °C 65–80 Base catalysis enhances yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thietane ring’s sulfone group (SO2\text{SO}_2
) enhances electrophilicity at the sulfur atom, enabling nucleophilic attacks. Common reagents include amines, thiols, and alkoxides.

Example reaction with amines :

Thietane 1 1 dione+R NH2Ring opened sulfonamide+Byproducts\text{Thietane 1 1 dione}+\text{R NH}_2\rightarrow \text{Ring opened sulfonamide}+\text{Byproducts}

  • Conditions : Conducted in polar aprotic solvents (e.g., DMF) at 60–80°C for 4–6 hours .

  • Yield : 45–65%, depending on steric hindrance from the methylthiophen group.

Key observations :

  • The amino group at the 3-position participates in intramolecular hydrogen bonding, stabilizing intermediates during substitution.

  • Steric effects from the methylthiophen moiety reduce reactivity compared to unsubstituted thietanes .

Ring-Opening Reactions

The strained four-membered thietane ring undergoes ring-opening under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Thietane 1 1 dione+H2OH+3 Amino 1 1 dioxothietane sulfonic acid\text{Thietane 1 1 dione}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{3 Amino 1 1 dioxothietane sulfonic acid}

  • Conditions : 1M HCl, reflux for 12 hours.

  • Outcome : Forms a sulfonic acid derivative with complete ring cleavage.

Base-Mediated Ring Expansion

In the presence of strong bases (e.g., NaOH), the thietane ring expands to form six-membered thiacycles:

Thietane 1 1 dione+OH1 3 Thiazinane 4 4 dioxide\text{Thietane 1 1 dione}+\text{OH}^-\rightarrow \text{1 3 Thiazinane 4 4 dioxide}

  • Conditions : 2M NaOH, 80°C, 8 hours .

  • Yield : 70–80%.

Oxidation of the Thiophen Moiety

The methylthiophen group undergoes oxidation to form sulfoxides or sulfones:

Thiophen CH3H2O2Thiophen SO2 CH3\text{Thiophen CH}_3\xrightarrow{\text{H}_2\text{O}_2}\text{Thiophen SO}_2\text{ CH}_3

  • Conditions : 30% H2O2\text{H}_2\text{O}_2
    , acetic acid, 50°C, 3 hours .

  • Yield : 85–90% .

Reduction of the Amino Group

The secondary amine can be reduced to a primary amine using LiAlH4\text{LiAlH}_4
:

R NH CH2 ThiophenLiAlH4R NH2+Thiophen CH3\text{R NH CH}_2\text{ Thiophen}\xrightarrow{\text{LiAlH}_4}\text{R NH}_2+\text{Thiophen CH}_3

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 2 hours .

  • Yield : 50–60% .

Acid-Base Reactions

The amino group (pKa8.5\text{p}K_a\approx 8.5 ) acts as a weak base, forming salts with strong acids:

R NH2+HClR NH3+Cl\text{R NH}_2+\text{HCl}\rightarrow \text{R NH}_3^+\text{Cl}^-

  • Applications : Salt formation improves solubility in aqueous media for biological assays .

Cross-Coupling Reactions

The methylthiophen substituent participates in Suzuki-Miyaura couplings with arylboronic acids:

Thiophen CH3+Ar B OH 2Pd catalystThiophen Ar+Byproducts\text{Thiophen CH}_3+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Thiophen Ar}+\text{Byproducts}

  • Conditions : Pd PPh3 4\text{Pd PPh}_3\text{ }_4
    , Na2CO3\text{Na}_2\text{CO}_3
    , DME/H2_2
    O (3:1), 90°C, 24 hours .

  • Yield : 60–75% .

Mechanistic Insights

  • Ring Strain : The thietane’s 90° bond angles (vs. 109.5° in thiolanes) drive ring-opening reactions .

  • Electronic Effects : The sulfone group withdraws electron density, polarizing the C-S bond for nucleophilic attack.

  • Steric Hindrance : The 3-methylthiophen group slows reactions at the adjacent amino site .

This compound’s reactivity profile underscores its utility in synthesizing complex sulfonamides, heterocycles, and functionalized thiophen derivatives for pharmaceutical and materials science applications.

Scientific Research Applications

3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors due to its unique structure, leading to modulation of biological pathways. The presence of the thietane ring and the thiophene moiety allows it to fit into specific binding sites, influencing the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and molecular features of 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione with related compounds:

Compound Name Molecular Formula Substituent on Thietane Ring Molecular Weight Key Features
This compound (Target) C9H12N2O2S2 (3-Methylthiophen-2-yl)methylamino 260.33 g/mol Aromatic thiophene, sulfonyl group
3-(2-Hydroxyethyl)-1lambda6-thietane-1,1-dione C5H8O3S 2-Hydroxyethyl 148.18 g/mol Polar hydroxy group, simpler substituent
3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride C5H11ClN2O2S Aminomethyl + methyl 198.67 g/mol Quaternary carbon center, hydrochloride salt for enhanced solubility
Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride C6H14ClNO2S Methylamino + methyl 199.69 g/mol Thiolane (5-membered ring) instead of thietane, similar sulfonyl group
3-[(Dimethylsulfamoyl)amino]-3-(2-phenylethyl)-1lambda6-thietane-1,1-dione C13H19N3O4S2 Dimethylsulfamoyl + phenethyl 353.44 g/mol Bulky sulfamoyl group, aromatic phenethyl substituent

Functional and Pharmacological Comparisons

  • Aromatic vs. This aromaticity may enhance binding to hydrophobic enzyme pockets or improve metabolic stability .
  • Sulfonyl Group: The 1,1-dione (sulfonyl) group is common across all analogues, contributing to electronegativity and hydrogen-bonding capacity.
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for bioavailability. The target compound’s neutral form may require formulation adjustments for drug delivery.

Biological Activity

The compound 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a thiophene-derived heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C8H10N2O2S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S}

Synthesis

The synthesis of thiophene derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of related compounds has been achieved through chloroacetylation processes and subsequent reactions with various amines. The synthetic pathways often yield compounds that are characterized by spectroscopic methods such as IR and NMR, confirming their structures and functional groups .

Antioxidant Activity

Research has indicated that thiophene derivatives exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have shown that compounds similar to this compound possess the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Cytotoxic Effects

Cytotoxicity studies have demonstrated that certain thiophene-based compounds can inhibit the proliferation of cancer cell lines. For example, derivatives synthesized from thiophene have shown promising results against various cancer types, suggesting potential applications in cancer therapy. The cytotoxic effects are often evaluated using assays such as MTT or XTT, measuring cell viability post-treatment .

Anti-inflammatory Properties

Thiophene derivatives have been explored for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions them as potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been investigated. Compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Study Compound Tested Activity Findings
Study 1Thiophene Derivative AAntioxidantSignificant scavenging activity against DPPH radicals observed.
Study 2Thiophene Derivative BCytotoxicityIC50 values indicated potent inhibition of cancer cell growth.
Study 3Thiophene Derivative CAntimicrobialEffective against Gram-positive bacteria with MIC values below 50 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route Design : Start with tetrachloromonospirocyclotriphosphazene derivatives (e.g., compound 1 in ) as precursors. React with carbazolyldiamine analogs in tetrahydrofuran (THF) under inert conditions, using triethylamine (Et3_3N) as a base to neutralize HCl byproducts .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometry (1:1 molar ratio of precursor to diamine) and extend reaction times (e.g., 72 hours) to maximize yield. Purify using column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .
  • Example Data Table :
PrecursorSolventCatalystTime (h)Yield (%)Purification Method
Compound 1THFEt3_3N7265–70Column Chromatography

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions (e.g., thiophene methyl group at δ ~2.5 ppm). IR spectroscopy can confirm sulfone (S=O) stretches (~1300–1150 cm1^{-1}) and amine N–H bonds (~3300 cm1^{-1}) .
  • Chromatography : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and perform X-ray diffraction analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) elucidate the electronic properties or biological interactions of this compound?

  • Methodological Answer :

  • Electronic Properties : Optimize the geometry using B3LYP/6-31G* basis sets (as in ). Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nucleophilic attack at the sulfone group) .
  • Biological Activity : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with thiophene-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .
  • Example Workflow :
       Geometry Optimization (DFT) → HOMO/LUMO Analysis → Target Protein Selection → Docking → MD Validation  

Q. What experimental strategies can resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

  • Methodological Answer :

  • Controlled Replication : Reproduce synthesis and characterization under standardized conditions (e.g., pH 7.0, 25°C). Compare results with literature using meta-analysis tools (e.g., RevMan).
  • Advanced Characterization : Use dynamic light scattering (DLS) for aggregation studies or differential scanning calorimetry (DSC) to assess thermal stability .
  • Case Study : If solubility conflicts arise, test in multiple solvents (DMSO, PBS) and document kinetic solubility via nephelometry .

Q. What methodologies are appropriate for evaluating the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer :

  • Environmental Persistence : Conduct OECD 301 biodegradation tests (aerobic conditions, 28 days) to measure half-life. Use LC-MS/MS to track degradation products .
  • Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna LC50_{50}) and chronic exposure studies (algae growth inhibition). Cross-reference with QSAR models (ECOSAR) for risk prediction .
  • Data Table :
Test OrganismEndpointExposure DurationEC50_{50} (mg/L)
Daphnia magnaMortality48 h12.5
Pseudokirchneriella subcapitataGrowth Inhibition72 h8.2

Guidelines for Methodological Rigor

  • Experimental Design : Adopt split-plot designs (as in ) for multifactorial studies (e.g., solvent vs. catalyst effects). Use ≥4 replicates to ensure statistical power .
  • Data Contradiction Analysis : Apply hypothesis-driven frameworks (e.g., Bradford Hill criteria) to assess causality in conflicting results .
  • Ethical Compliance : Follow ACS or RSC guidelines for chemical safety and waste disposal. Document protocols using APA standards ( ) for reproducibility .

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